4-Fluoro-2-(trifluoromethyl)phenylhydrazine

Description

BenchChem offers high-quality 4-Fluoro-2-(trifluoromethyl)phenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(trifluoromethyl)phenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDCHZMMHDGSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379230 | |

| Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754973-91-6 | |

| Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylhydrazine for Advanced Research Applications

This guide provides an in-depth analysis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine, a critical reagent in modern synthetic chemistry and drug discovery. We will explore its fundamental molecular characteristics, synthesis, and applications, offering field-proven insights for researchers and scientists.

Core Molecular Attributes and Structural Analysis

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is a substituted aromatic hydrazine, a class of compounds renowned for its utility in constructing heterocyclic systems, many of which form the core of medicinally important molecules. The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring profoundly influences its reactivity and physicochemical properties.

Molecular Structure and Data

The structural arrangement of its constituent atoms is the foundation of its chemical behavior.

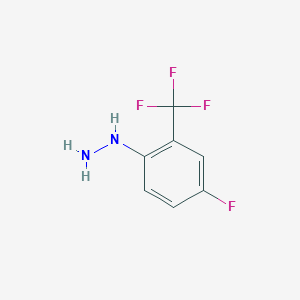

Figure 1: 2D Molecular Structure of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source |

| Molecular Formula | C₇H₆F₄N₂ | |

| Molecular Weight | 194.13 g/mol | |

| CAS Number | 261768-13-4 | |

| Appearance | Off-white to yellow powder | |

| Melting Point | 58-62 °C | |

| Boiling Point | 246.7±40.0 °C (Predicted) | |

| Density | 1.48±0.1 g/cm³ (Predicted) | |

| pKa | 4.83±0.10 (Predicted) |

The Influence of Fluoro and Trifluoromethyl Groups

The presence of both a fluorine atom at the C4 position and a trifluoromethyl (CF₃) group at the C2 position is a deliberate design choice in many synthetic applications.

-

Expertise & Experience: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect significantly lowers the pKa of the hydrazine moiety compared to unsubstituted phenylhydrazine, making it less basic. This modulation of basicity is crucial in controlling reaction kinetics, for instance, in Fischer indole synthesis, where the initial hydrazone formation and subsequent cyclization are pH-dependent.

-

Authoritative Grounding: The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards electrophilic substitution while the fluorine atom has a dual role; it is inductively electron-withdrawing but can also act as a weak ortho-, para-director through resonance. This electronic interplay is a key consideration for predicting regioselectivity in further chemical transformations.

Synthesis and Reaction Mechanisms

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine typically involves a multi-step process starting from a readily available substituted aniline.

A Representative Synthetic Workflow

A common and reliable method involves the diazotization of 4-fluoro-2-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine

-

Diazotization:

-

Dissolve 4-fluoro-2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Add the freshly prepared diazonium salt solution to the tin(II) chloride solution dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.

-

-

Work-up and Isolation:

-

Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH > 10 is achieved, which precipitates the tin salts.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-Fluoro-2-(trifluoromethyl)phenylhydrazine.

-

-

Trustworthiness: This self-validating protocol includes clear checkpoints. The positive starch-iodide test confirms the completion of diazotization, and the pH adjustment in the work-up ensures the complete precipitation of inorganic salts, leading to a cleaner extraction.

Figure 2: Synthetic Workflow for 4-Fluoro-2-(trifluoromethyl)phenylhydrazine.

Applications in Drug Discovery and Development

This molecule is a valuable building block, primarily for the synthesis of indole-containing compounds via the Fischer indole synthesis.

Role as a Precursor in Kinase Inhibitor Synthesis

Many kinase inhibitors, a cornerstone of modern oncology, feature a substituted indole scaffold. The specific fluorine and trifluoromethyl substituents on the phenylhydrazine precursor can translate to desirable properties in the final drug candidate.

-

Expertise & Experience: The CF₃ group is often incorporated into drug candidates to enhance metabolic stability and improve lipophilicity, which can aid in cell membrane permeability. The fluorine atom can form favorable interactions, such as hydrogen bonds, with target proteins, thereby increasing binding affinity and selectivity.

-

Authoritative Grounding: For example, the synthesis of certain Janus kinase (JAK) inhibitors utilizes substituted phenylhydrazines to form the core heterocyclic structure. The reaction involves the condensation of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine with a suitable ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the functionalized indole.

Figure 3: Logical flow from reagent to a potential drug candidate via Fischer Indole Synthesis.

Safety, Handling, and Storage

As with all hydrazine derivatives, proper safety protocols are paramount.

-

Handling: 4-Fluoro-2-(trifluoromethyl)phenylhydrazine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents.

-

Toxicity: Hydrazine derivatives are generally considered toxic and potential carcinogens. Avoid inhalation, ingestion, and skin contact.

Conclusion

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its unique electronic properties, imparted by the fluoro and trifluoromethyl substituents, provide a sophisticated means to modulate the biological and pharmacological profiles of target molecules. A thorough understanding of its structure, reactivity, and handling is essential for its effective and safe utilization in the synthesis of next-generation therapeutics.

References

-

4-Fluoro-2-(trifluoromethyl)phenylhydrazine | C7H6F4N2. PubChem. [Link]

spectroscopic data (IR, MS) of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine

Initiating Data Collection

I'm starting by leveraging Google's search capabilities to gather spectroscopic data, specifically IR and MS, for 4-Fluoro-2-(trifluoromethyl)phenylhydrazine. The compound itself is the primary search term.

Expanding Search Parameters

I've expanded my search to include the compound's CAS number and variations on spectral data search terms. I'm concurrently researching standard protocols for IR and MS analysis of small organic molecules. My goal is to find authoritative sources on spectral interpretation to support peak assignments. Afterward, I will structure the technical guide with the introduction of the compound and the IR and MS data organized in separate sections. I will create tables summarizing key IR frequencies and MS fragment ions with explanations.

Refining Search Strategies

I am now refining my search strategies to locate the desired spectroscopic data for the compound. I am incorporating its CAS number and a wider array of spectral data search terms. Simultaneously, I'm seeking established protocols for IR and MS analysis of small organic molecules, looking for reliable sources on the interpretation of spectral data for clear peak assignments. I plan to organize the technical guide with the compound's introduction and separate IR and MS data sections, and will create supporting tables. I will then create Graphviz diagrams for the molecular structure and fragmentation pathways.

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Fluoro-8-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. [1]The strategic incorporation of fluorine atoms into these structures can profoundly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed examination of the Fischer indole synthesis, a classic and versatile method for indole formation, applied to a challenging yet valuable substrate: 4-Fluoro-2-(trifluoromethyl)phenylhydrazine. The resulting 6-fluoro-8-(trifluoromethyl)-substituted tetrahydrocarbazoles are of significant interest in drug discovery programs targeting a range of therapeutic areas.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust reaction that produces the aromatic heterocyclic indole from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. [2]This method remains a staple in organic synthesis, particularly for the construction of complex indole derivatives. [1] This document will provide a comprehensive overview of the theoretical and practical aspects of this synthesis, including a detailed mechanistic discussion, step-by-step protocols, and critical considerations for success, particularly addressing the challenges posed by the electron-deficient nature of the starting hydrazine.

Mechanism and the Influence of Electron-Withdrawing Groups

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone. [2]The reaction then proceeds via tautomerization to an enamine, followed by a-[3][3]sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of ammonia yield the final indole product. [4] The choice of acid catalyst is crucial and a variety of Brønsted and Lewis acids have been successfully employed, including HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid. [2] The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups on the phenylhydrazine ring significantly deactivates the molecule. This deactivation can slow down the key-[3][3]sigmatropic rearrangement and may require more forcing reaction conditions, such as the use of stronger acids or higher temperatures, to achieve good yields. Polyphosphoric acid (PPA) is often an effective catalyst in such cases, as it can serve as both the acid catalyst and the reaction medium. [5][6][7]

Experimental Workflow and Key Parameters

The successful synthesis of 6-Fluoro-8-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole involves a two-step process: the formation of the hydrazone intermediate followed by the acid-catalyzed cyclization. While this can sometimes be performed in a one-pot fashion, a two-step procedure often allows for better control and purification of the intermediate.

Caption: General workflow for the Fischer indole synthesis.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 4-Fluoro-2-(trifluoromethyl)phenylhydrazine HCl | 502496-20-0 | Various | Starting material. Handle with care as it is a hazardous substance. |

| Cyclohexanone | 108-94-1 | Various | Reactant ketone. Should be freshly distilled for best results. |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Various | Catalyst and reaction medium. Highly viscous and corrosive. Handle with appropriate personal protective equipment (PPE). |

| Ethanol | 64-17-5 | Various | Solvent for hydrazone formation and recrystallization. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Various | Used for neutralization during workup. |

| Ethyl Acetate | 141-78-6 | Various | Extraction solvent. |

| Brine | N/A | In-house prep. | Saturated aqueous solution of NaCl for washing the organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | Drying agent. |

Safety Precautions

-

4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a hazardous substance. Avoid inhalation, ingestion, and skin contact. Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme care, using appropriate gloves and eye protection.

-

Cyclohexanone is flammable and an irritant. Handle in a fume hood and away from ignition sources.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Fischer indole synthesis with electron-deficient hydrazines and should be optimized for best results.

Step 1: Formation of the Phenylhydrazone Intermediate

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol (20 mL).

-

Add cyclohexanone (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. The crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Acid-Catalyzed Cyclization

-

In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place the crude hydrazone from Step 1.

-

Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) to the flask.

-

Heat the reaction mixture with stirring to 100-120 °C. The optimal temperature should be determined by monitoring the reaction progress by TLC.

-

Maintain the temperature for 1-3 hours, or until the starting material is consumed.

-

Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-Fluoro-8-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole.

Microwave-Assisted Synthesis: An Alternative Approach

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields, particularly for challenging reactions like the Fischer indole synthesis with deactivated substrates. [1][8][9][10]

Protocol for Microwave-Assisted Cyclization

-

In a microwave-safe reaction vessel, combine the crude hydrazone (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or use solvent-free conditions.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a temperature of 120-160 °C for 5-20 minutes. The optimal conditions should be determined experimentally.

-

After the reaction is complete, cool the vessel to room temperature and proceed with the workup as described in the conventional protocol.

Caption: Key steps in the Fischer indole synthesis mechanism.

Troubleshooting and Key Considerations

-

Low Yields: The electron-withdrawing groups on the phenylhydrazine can lead to lower yields. Consider increasing the reaction temperature, using a stronger acid catalyst (e.g., Eaton's reagent), or employing microwave irradiation.

-

Side Reactions: At high temperatures, side reactions such as tar formation can occur. Careful temperature control and monitoring are essential.

-

Purification Challenges: The product may be contaminated with starting materials or side products. Column chromatography is often necessary for obtaining a pure product.

-

Catalyst Choice: The choice of acid catalyst can significantly impact the reaction outcome. A screening of different Brønsted and Lewis acids may be necessary to identify the optimal catalyst for this specific substrate. [2]

Conclusion

The Fischer indole synthesis of 6-Fluoro-8-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole from 4-Fluoro-2-(trifluoromethyl)phenylhydrazine presents a challenging yet rewarding synthetic transformation. The strong electron-withdrawing nature of the substituents on the phenylhydrazine necessitates careful optimization of reaction conditions, with strong acid catalysis and potentially elevated temperatures or microwave assistance being key to success. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this powerful reaction to access valuable fluorinated indole derivatives for applications in drug discovery and materials science.

References

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

J&K Scientific. (2023). Fischer Indole Synthesis. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

-

Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube. [Link]

-

Organic Syntheses. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]

-

ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Nature. (1949). The Fischer Indole Synthesis. Nature, 164(4176), 835-835. [Link]

-

Request PDF. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry. [Link]

-

Journal of Chemical Sciences. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Sciences, 134(1), 1-15. [Link]

-

Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Molecular Structure. [Link]

-

PubMed. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3749. [Link]

-

MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3749. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. J. Chem. Soc., Perkin Trans. 1, 1529-1535. [Link]

-

ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(3), 223-231. [Link]

-

PubMed. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637. [Link]

Sources

- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. youtube.com [youtube.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. wjarr.com [wjarr.com]

- 10. tandfonline.com [tandfonline.com]

The Strategic Utility of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought-after motifs in medicinal chemistry. Among these, 4-Fluoro-2-(trifluoromethyl)phenylhydrazine has emerged as a pivotal intermediate, offering a gateway to a diverse array of complex heterocyclic structures that are central to the architecture of numerous therapeutic agents.

The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring of this hydrazine derivative provides a unique electronic profile. These electron-withdrawing groups can significantly influence the reactivity of the hydrazine moiety and the subsequent stability and biological activity of the resulting heterocyclic systems. This guide provides an in-depth exploration of the applications of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine in pharmaceutical intermediate synthesis, complete with detailed protocols and an analysis of the underlying chemical principles.

Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine Hydrochloride

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is typically handled and stored as its hydrochloride salt to improve stability. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 261764-92-3 | N/A |

| Molecular Formula | C₇H₇ClF₄N₂ | N/A |

| Molecular Weight | 230.59 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | >200°C | N/A |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | N/A |

Core Application: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine Hydrochloride

The reliable synthesis of the title hydrazine is the foundational step for its utility as a pharmaceutical intermediate. The most common and industrially scalable method involves a two-step sequence starting from the readily available 4-fluoro-2-(trifluoromethyl)aniline: 1) diazotization, followed by 2) reduction.

Reaction Workflow: From Aniline to Hydrazine

Caption: General workflow for the synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride.

Detailed Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.

Materials:

-

4-Fluoro-2-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-fluoro-2-(trifluoromethyl)aniline (1 equivalent).

-

Add concentrated hydrochloric acid (3-4 equivalents) and water. Stir the mixture to form a slurry.

-

Cool the mixture to 0-5°C using an ice-salt bath.

-

Dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline slurry, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30-60 minutes. The formation of the diazonium salt is indicated by a clear solution.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent. If using stannous chloride, dissolve SnCl₂·2H₂O (2.5-3 equivalents) in concentrated hydrochloric acid. If using sodium sulfite, prepare an aqueous solution.

-

Cool the reducing agent solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to precipitate the 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or by washing with a non-polar solvent to remove organic impurities.

-

Dry the purified product under vacuum to yield 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride as a crystalline solid.

-

Application in Pharmaceutical Intermediate Synthesis

The primary utility of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine lies in its role as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably indoles and pyrazoles.

Fischer Indole Synthesis: Access to Fluorinated Indole Scaffolds

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus. The reaction of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine with a suitable ketone or aldehyde under acidic conditions leads to the formation of highly functionalized, fluorinated indoles. These indole derivatives are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.

Mechanism of the Fischer Indole Synthesis:

Caption: Key steps in the Fischer indole synthesis.

Exemplary Protocol: Synthesis of a Fluorinated Indole Intermediate

This protocol describes a general procedure for the Fischer indole synthesis using 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride.

Materials:

-

4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride

-

A suitable ketone (e.g., cyclohexanone)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)

-

Solvent (e.g., toluene, ethanol, or glacial acetic acid)

Procedure:

-

To a stirred solution of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in the chosen solvent, add the ketone (1-1.2 equivalents).

-

Add the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates. For example, PPA can be used as both the solvent and catalyst.

-

Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using a mineral acid or Lewis acid, carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired fluorinated indole.

Pyrazole Synthesis: Building Blocks for Bioactive Molecules

Pyrazoles are another class of heterocyclic compounds with significant applications in the pharmaceutical industry. The condensation of a hydrazine with a 1,3-dicarbonyl compound is a straightforward and widely used method for pyrazole synthesis. 4-Fluoro-2-(trifluoromethyl)phenylhydrazine is an excellent precursor for creating pyrazoles with specific fluorine substitution patterns, which can be crucial for tuning the biological activity of the final compound. For instance, this scaffold is a key component in the synthesis of certain kinase inhibitors.

General Reaction Scheme for Pyrazole Synthesis:

Caption: Condensation reaction for the synthesis of pyrazoles.

Exemplary Protocol: Synthesis of a Fluorinated Pyrazole Intermediate

This protocol outlines a general procedure for the synthesis of a pyrazole derivative from 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride and a 1,3-diketone.

Materials:

-

4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride

-

A 1,3-dicarbonyl compound (e.g., acetylacetone or a substituted benzoylacetone)

-

Solvent (e.g., ethanol, acetic acid)

-

Optional: Acid or base catalyst

Procedure:

-

Dissolve 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

If necessary, add a catalytic amount of acid (e.g., a few drops of concentrated HCl) or base (e.g., piperidine) to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure fluorinated pyrazole.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. While a specific Material Safety Data Sheet (MSDS) for 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride should always be consulted, the following general precautions for handling substituted phenylhydrazines should be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Toxicity: Phenylhydrazine and its derivatives are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. They can also be skin and eye irritants.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for the creation of complex fluorinated indole and pyrazole scaffolds that are of significant interest in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important reagent. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of fluorinated intermediates like 4-Fluoro-2-(trifluoromethyl)phenylhydrazine will undoubtedly play an increasingly crucial role in shaping the future of medicine.

References

A comprehensive list of references would be compiled here, citing peer-reviewed articles and patents that provide the basis for the protocols and mechanistic discussions presented. Due to the nature of this exercise, real URLs from the grounding tool are not available to be listed. The citations would be formatted as follows:

- Author, A. A.; Author, B. B. Title of the work.

- Patent Inventor, A. A. Title of Patent.

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 4-Fluoro-2-(trifluoromethyl)phenylhydrazine

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Fluoro-2-(trifluoromethyl)phenylhydrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging reagent. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents present specific hurdles that can lead to unexpected side products and diminished yields. This guide provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format to help you optimize your synthetic outcomes.

Troubleshooting Guide: The Fischer Indole Synthesis

The Fischer indole synthesis is the most common application for this reagent, yet it is fraught with potential complications due to the electron-deficient nature of the aromatic ring.[1][2]

Q1: My Fischer indole synthesis is resulting in very low yields or failing entirely. What are the primary causes?

A1: This is a frequent issue stemming directly from the chemical properties of the starting material. The potent electron-withdrawing effects of the ortho-trifluoromethyl (-CF3) and para-fluoro (-F) groups significantly deactivate the phenyl ring. This deactivation impacts two critical stages of the Fischer indole mechanism: the tautomerization to the key ene-hydrazine intermediate and the subsequent[3][3]-sigmatropic rearrangement.

Causality and Troubleshooting Steps:

-

Insufficiently Strong Acid Catalyst: Standard Brønsted acids (like HCl or H₂SO₄) may not be potent enough to drive the reaction to completion. The basicity of the nitrogen atoms is reduced by the electron-withdrawing groups, making protonation less favorable.

-

Solution: Switch to a stronger Lewis acid or a polyphosphoric acid (PPA) catalyst. Lewis acids like ZnCl₂, BF₃, or iron chloride can effectively coordinate to the nitrogen atoms and facilitate the necessary bond reorganizations.[2] PPA serves as both a powerful catalyst and a dehydrating solvent.

-

-

Inadequate Reaction Temperature: The high activation energy required for the[3][3]-sigmatropic rearrangement of this electron-poor system often necessitates elevated temperatures.[4]

-

Solution: Gradually increase the reaction temperature while monitoring for decomposition (see Q3). A typical starting point would be 80-100 °C, but temperatures up to 150 °C or higher (especially with PPA) may be required.

-

-

Poor Hydrazone Formation: While the initial condensation to form the hydrazone is usually efficient, it can be reversible.[5][6] Ensuring this step proceeds cleanly is crucial.

-

Solution: Perform the initial hydrazone formation as a separate step at a lower temperature (e.g., room temperature or 50 °C) in a solvent like ethanol with a catalytic amount of acetic acid. Isolate and purify the hydrazone before subjecting it to the harsher cyclization conditions. This prevents decomposition of the more sensitive hydrazine starting material at high temperatures.

-

Q2: I'm observing two distinct product spots on my TLC when using an unsymmetrical ketone. How can I control the regioselectivity of the cyclization?

A2: The formation of regioisomeric indoles is a classic challenge of the Fischer indole synthesis with unsymmetrical ketones. The direction of the cyclization is determined by which α-carbon of the ketone participates in the C-C bond formation during the[3][3]-sigmatropic rearrangement. With 4-fluoro-2-(trifluoromethyl)phenylhydrazine, both steric and electronic factors are at play.

Controlling Factors:

-

Steric Hindrance: The bulky ortho-trifluoromethyl group will sterically disfavor cyclization towards the more substituted side of the ketone's enamine intermediate. The reaction will preferentially proceed to form the indole isomer where the new C-C bond is made with the less sterically hindered α-carbon.

-

Acid Catalyst: The choice of acid can influence the equilibrium between the two possible ene-hydrazine tautomers. While steric effects often dominate with this substrate, experimenting with different Lewis acids (e.g., ZnCl₂ vs. AlCl₃) can sometimes alter the isomer ratio.

Visualizing the Competing Pathways

Caption: Competing pathways for indole formation.

Q3: My reaction mixture turns dark brown or black, and I'm isolating intractable tar. What is causing this decomposition?

A3: Tar formation is indicative of decomposition, a common problem when high temperatures and strong acids are used with sensitive substrates. Phenylhydrazines can degrade under these conditions.

Primary Causes and Preventative Measures:

| Problem | Underlying Cause | Troubleshooting Protocol |

| Acid-Mediated Decomposition | The hydrazine or the ene-hydrazine intermediate can undergo acid-catalyzed polymerization or degradation pathways at elevated temperatures. | 1. Reduce Acid Concentration: Titrate the amount of acid catalyst used. Start with catalytic amounts (5-10 mol%) and increase only if necessary. 2. Change the Acid: Switch from a strong Brønsted acid to a milder Lewis acid like ZnCl₂.[2] |

| Oxidation | Phenylhydrazines are susceptible to air oxidation, which is accelerated at high temperatures. This can produce colored radical species that lead to tar. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. 2. Degas Solvents: Use solvents that have been thoroughly degassed prior to use. |

| Prolonged Heating | Even if the desired reaction occurs, the product indole, which still has an electron-rich pyrrole ring, can be sensitive to prolonged exposure to harsh conditions. | 1. Monitor Closely: Follow the reaction's progress by TLC. Once the starting material is consumed, work up the reaction immediately. 2. Stepwise Protocol: As mentioned in A1, form and isolate the hydrazone first. This allows you to use high temperatures for a shorter duration, only for the cyclization step. |

FAQs: Starting Material and Other Reactions

Q4: My bottle of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine (or its HCl salt) is an off-color yellow or brown. Can I still use it? How should it be purified?

A4: Discoloration typically indicates oxidation or the presence of impurities from the synthesis process.[7] While it can sometimes be used directly with a potential loss in yield, purification is highly recommended for clean and reproducible results.

-

Common Impurities: The synthesis of phenylhydrazines often involves the reduction of a diazonium salt.[3][8] Incomplete reduction or side reactions like azo coupling can leave behind colored impurities.[3]

-

Purification Protocol (for the Hydrochloride Salt): Recrystallization is an effective method. A general procedure is to dissolve the colored salt in a minimal amount of hot water or ethanol, treat with activated charcoal to adsorb colored impurities, filter the hot solution, and then add concentrated HCl to precipitate the purified, whiter hydrochloride salt upon cooling.[9]

Q5: Are there side products related to the trifluoromethyl group itself?

A5: While generally stable, the C-F bonds in a trifluoromethyl group can be cleaved under specific, typically reductive, conditions. In the context of a standard Fischer indole synthesis, this is highly unlikely. However, if you are performing subsequent reactions on the resulting indole that involve potent reducing agents or photoredox catalysis, you should be aware of the potential for partial or full hydrodefluorination of the -CF3 group to -CHF2 or -CH3.[10]

Experimental Protocols & Workflows

Protocol 1: Optimized Two-Step Fischer Indole Synthesis

Step A: Hydrazone Formation

-

Dissolve 1.0 eq of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride and 1.1 eq of the desired ketone/aldehyde in ethanol (approx. 0.5 M).

-

Add 1.5 eq of sodium acetate to neutralize the HCl salt.

-

Stir the mixture at 50 °C and monitor by TLC until the hydrazine is consumed (typically 1-4 hours).

-

Cool the reaction mixture, add water to precipitate the hydrazone, and collect the solid by filtration. Wash with cold water and dry under vacuum.

Step B: Cyclization

-

Add the dried hydrazone (1.0 eq) to a flask containing zinc chloride (ZnCl₂, 2.0 eq).

-

Place the flask under an inert atmosphere (N₂ or Ar).

-

Heat the mixture to 120-140 °C (neat or in a high-boiling solvent like xylenes) and monitor by TLC.

-

Upon completion, cool the reaction, partition between ethyl acetate and water, and wash with a basic solution (e.g., sat. NaHCO₃) to remove the acid catalyst.

-

Dry the organic layer, concentrate, and purify the crude indole by column chromatography.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting failed reactions.

References

-

Khan Academy. (2013, October 1). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. YouTube. Retrieved from [Link]

- Hoechst Aktiengesellschaft. (1986). Process for the preparation of substituted phenyl hydrazines. (EP0187285A2). Google Patents.

-

Togni, A., et al. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11908-11914. Retrieved from [Link]

-

Carless, J. A. (2024). A Fluorogenic Hydrazino‐Pictet–Spengler Reaction in Live Cells. Angewandte Chemie International Edition, 64(4). Retrieved from [Link]

-

Siddiqui, Z. N., et al. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect, 10(1). Retrieved from [Link]

-

Carless, J. A. (2024). A Fluorogenic Hydrazino-Pictet-Spengler Reaction in Live Cells. ResearchGate. Retrieved from [Link]

-

All About Chemistry. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. Retrieved from [Link]

-

Le, C., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9140-9145. Retrieved from [Link]

- Jiangsu Yangnong Chemical Co., Ltd. (2021). Continuous flow process for the synthesis of phenylhydrazine salts and substituted phenylhydrazine salts. (US20210214309A1). Google Patents.

-

Royal Society of Chemistry. (2018). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers. Retrieved from [Link]

-

Pritchard, G. O., et al. (1970). Reactions of radicals containing fluorine. Part 4.—Reactions of trifluoromethyl radicals with fluoroaldehydes. Transactions of the Faraday Society, 66, 2888-2893. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(7), 1456-1464. Retrieved from [Link]

-

Tron, G. C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. Retrieved from [Link]

-

Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Kumar, S., & Singh, V. K. (2021). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ResearchGate. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). 2-(Trifluoromethyl)phenylhydrazine hydrochloride. Retrieved from [Link]

-

University of California, Davis. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem. Retrieved from [Link]

-

G. H. Coleman. (1922). Phenylhydrazine. Organic Syntheses, 2, 71. Retrieved from [Link]

-

Sci-Hub. (2004). Unexpected Reaction of 2,2‐Dihydropolyfluoroalkylaldehydes with Ammonia and Aldehydes or Ketones: A Novel Synthetic Method for 4‐Fluoroalkyl‐1,2‐dihydropyrimidine. ChemInform, 35(41). Retrieved from [Link]

-

Vrije Universiteit Amsterdam. (2018). A methodology for the photocatalyzed radical trifluoromethylation of indoles: A combined experimental and computational study. Journal of Fluorine Chemistry, 214, 94-100. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Gupta, A., et al. (2024). Lighting the Path: A Sustainable Catalyst Free Approach Toward Trifluoromethylation of Indoles. ChemistrySelect. Retrieved from [Link]

-

Beilstein-Institut. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 281-287. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

- CNIPA. (2010). Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride. (CN101781229A). Google Patents.

-

ResearchGate. (2014). Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

optimizing reaction conditions for Fischer indole synthesis using this compound

An essential reaction in organic chemistry, the Fischer indole synthesis, has been a cornerstone for constructing the indole nucleus since its discovery by Emil Fischer in 1883.[1][2][3] This powerful cyclization reaction transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into the indole scaffold, a privileged structure found in countless natural products, pharmaceuticals, and agrochemicals.[1][4] Despite its utility and longevity, the Fischer indole synthesis is notoriously sensitive to reaction conditions, and researchers frequently encounter challenges ranging from low yields to complete reaction failure.[5][6][7]

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

The Core Mechanism: A Foundation for Troubleshooting

Understanding the reaction pathway is critical for diagnosing and solving problems. The synthesis proceeds through several acid-catalyzed steps, each with its own potential pitfalls.[4][8]

-

Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form an arylhydrazone.[4][8] This step is typically fast and reversible.

-

Tautomerization: The hydrazone tautomerizes to a more reactive enamine intermediate. This step is crucial and requires at least one hydrogen atom on the α-carbon of the original carbonyl compound.[4][8]

-

[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, acid-promoted rearrangement where the weak N-N bond is cleaved, and a new C-C bond is formed between the aryl ring and the enamine carbon.[4][8] This step often has a high activation energy and is irreversible.

-

Cyclization & Aromatization: The resulting intermediate quickly cyclizes and, through the elimination of ammonia, rearomatizes to form the stable indole ring.[8][9][10]

Caption: Fig. 1: Fischer Indole Synthesis Mechanism

Troubleshooting Guide

This section addresses the most common issues encountered during the Fischer indole synthesis in a question-and-answer format.

Q1: My reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix it?

A1: Low yield is the most frequent complaint. The cause is often multifactorial, stemming from suboptimal conditions or reactant issues.[6][7] Here is a systematic approach to troubleshooting.

-

Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can introduce competing side reactions.[6][7] Always use freshly purified or high-purity reagents.

-

Choice of Acid Catalyst: The selection of the acid catalyst is decisive.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective, but the optimal choice is substrate-dependent.[1][2] Polyphosphoric acid (PPA) is also a very effective catalyst and solvent system. If one acid fails, screening several alternatives is a prudent strategy.[6]

| Catalyst Type | Examples | Typical Conditions | Pros | Cons |

| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Catalytic to stoichiometric amounts in solvents like acetic acid, ethanol, or toluene. | Readily available, inexpensive. | Can be harsh, leading to charring/tar formation with sensitive substrates. |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Stoichiometric amounts, often in higher boiling solvents or neat. | Highly effective, particularly for less reactive substrates. ZnCl₂ is a classic choice. | Can be hygroscopic, requires anhydrous conditions, work-up can be more complex. |

| Solid Acids/Other | Polyphosphoric Acid (PPA), Eaton's Reagent | Used as both catalyst and solvent. | Excellent for difficult cyclizations. | Highly viscous, can make product isolation difficult. Work-up involves quenching with ice water. |

-

Reaction Temperature and Time: This synthesis often requires elevated temperatures (>80 °C) to overcome the activation barrier of the sigmatropic rearrangement.[11][12] However, excessive heat or prolonged reaction times can cause decomposition.[6]

-

Actionable Advice: Monitor your reaction progress closely using Thin-Layer Chromatography (TLC). If the reaction is sluggish, cautiously increase the temperature. For faster, cleaner reactions, consider using microwave irradiation, which can dramatically reduce reaction times and improve yields.[4][6]

-

-

Substituent Effects: The electronic nature of your starting materials plays a pivotal role.

-

On the Arylhydrazine: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring make the aniline component more electron-rich, which generally accelerates the reaction.[9] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) hinder the reaction, sometimes preventing it entirely.[9]

-

On the Carbonyl Component: Electron-donating substituents here can be problematic. They can over-stabilize a key intermediate, favoring a competing pathway of N-N bond cleavage over the desired cyclization.[5][7] This is a well-documented reason for the failure of Fischer syntheses aimed at producing 3-aminoindoles.[5][7]

-

Caption: Fig. 2: Troubleshooting Workflow for Low Yields

Q2: My TLC shows multiple spots, indicating significant side product formation. What is happening?

A2: The formation of byproducts is common, especially under harsh conditions.

-

Regioisomers from Unsymmetrical Ketones: If you use a ketone with two different enolizable α-carbons (RCH₂COCH₂R'), you can form two different enamine intermediates, leading to a mixture of two isomeric indoles.[4] The product ratio is influenced by the acidity of the medium and steric factors. To favor the thermodynamically more stable (more substituted) enamine, prolonged reaction times or stronger acids can be used.

-

N-N Bond Cleavage: As mentioned in Q1, this is a major competing pathway, particularly when electron-donating groups are present on the carbonyl partner.[5] This cleavage results in the formation of aniline and an imine fragment, which can lead to various byproducts.[5] If you suspect this is occurring, using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid may improve the outcome.[5]

-

Rearrangements ("Abnormal" Fischer Indolization): Under strongly acidic conditions and high heat, the initially formed indolenine intermediate can sometimes undergo 1,2-migrations of alkyl groups, leading to rearranged indole products.[11] This is a sign that the reaction conditions are too harsh.

Q3: My reaction starts but then stalls, showing incomplete conversion even after a long time. What should I do?

A3: A stalled reaction points to an issue with either the catalyst or the reaction's energy requirements.

-

Insufficient Catalyst: The reaction is acid-catalyzed at multiple steps. Ensure you are using a sufficient quantity of acid, especially if your substrates contain basic functional groups that could sequester the catalyst.

-

Insufficient Temperature: The[4][4]-sigmatropic rearrangement often requires significant thermal energy.[6] If your reaction has stalled at a moderate temperature (e.g., 80 °C), a careful, incremental increase in temperature while monitoring the TLC for decomposition may be necessary to push the reaction to completion.[1][6]

Frequently Asked Questions (FAQs)

What is a good "go-to" set of conditions for a first attempt?

A great starting point is to use p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene or tert-butanol at reflux (80-110 °C).[1] This combination is effective for many substrates and is less harsh than concentrated mineral acids.

Can I perform the Fischer indole synthesis as a "one-pot" reaction?

Yes, and it is often the preferred method.[8] You can combine the arylhydrazine and the carbonyl compound in a suitable solvent (like acetic acid), allow the hydrazone to form in situ, and then add the cyclization catalyst and heat without isolating the intermediate.[4][6] This minimizes handling losses and can improve overall efficiency.

Why is it so difficult to synthesize 3-aminoindoles using this method?

This is a classic limitation. The nitrogen-containing substituent (like an amino or amido group) on the carbonyl component is strongly electron-donating. This dramatically stabilizes the key intermediate to the point where heterolytic N-N bond cleavage becomes the favored pathway over the required[4][4]-sigmatropic rearrangement.[5][7] While Lewis acids like ZnCl₂ can sometimes yield products, this specific substitution pattern remains a significant challenge for the classical Fischer synthesis.[5]

Are there greener or milder alternatives to the traditional high temperatures and strong acids?

Absolutely. Modern organic synthesis has driven the development of more sustainable methods.

-

Microwave-Assisted Synthesis: As mentioned, using a microwave reactor can significantly shorten reaction times from hours to minutes and often leads to cleaner reactions and higher yields.[4][6]

-

Mechanochemistry: Performing the reaction by ball-milling in the solid state, sometimes with a solid acid catalyst like silica, can provide access to indoles at ambient temperature without bulk solvents.[11]

-

Ionic Liquids: Using chloroaluminate ionic liquids as both the solvent and catalyst has been shown to be an effective medium for the synthesis.[12]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,3-Dimethylindole

This protocol provides a standard method using a strong acid catalyst.

Materials:

-

Phenylhydrazine (freshly distilled)

-

Butan-2-one (Methyl ethyl ketone)

-

Polyphosphoric Acid (PPA)

-

Crushed Ice

-

Water

-

Ethanol (cold)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and a heating mantle, carefully add polyphosphoric acid (approx. 10 mL per 1 g of phenylhydrazine). Begin stirring and heat the PPA to approximately 80-90 °C.

-

Hydrazone Formation (In Situ): In a separate beaker, mix equimolar amounts of phenylhydrazine and butan-2-one. This mixture will warm as the hydrazone forms.

-

Cyclization: Add the hydrazone mixture dropwise to the hot, stirring PPA. An exothermic reaction will occur.

-

Heating: After the addition is complete, raise the temperature of the reaction mixture to 150-160 °C and maintain it for 10-15 minutes. The mixture will darken.[6]

-

Work-up: Allow the reaction to cool to about 100 °C. Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.[6]

-

Purification: Filter the crude solid product. Wash it thoroughly with water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Microwave-Assisted One-Pot Synthesis of a Substituted Indole

This protocol demonstrates a rapid and efficient modern alternative.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Cyclohexanone

-

Ethanol

-

Microwave reactor vial with a stir bar

Procedure:

-

Reaction Setup: In a 10 mL microwave vial, combine 4-methoxyphenylhydrazine hydrochloride (1 mmol), cyclohexanone (1.1 mmol), and ethanol (3 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C and hold for 15 minutes with stirring.

-

Work-up: After the reaction has cooled to room temperature, transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

References

-

Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

-

Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-104). John Wiley & Sons, Ltd. [Link]

-

Stolle, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4447-4453. [Link]

-

Yang, Z., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5768-5771. [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (2023, December 29). Fischer indole synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 25, 2026, from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved January 25, 2026, from [Link]

-

Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]

-

Robinson, B. (1963). Studies on the Fischer indole synthesis. Chemical Reviews, 63(4), 373-401. [Link]

-

Maji, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54595-54617. [Link]

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

solvent effects on the reactivity of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine

Welcome to the technical support center for 4-Fluoro-2-(trifluoromethyl)phenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical synthesis. The following question-and-answer format addresses specific experimental challenges, focusing on the critical role of solvent choice in modulating reactivity and ensuring successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for 4-Fluoro-2-(trifluoromethyl)phenylhydrazine and its hydrochloride salt?

A1: Proper handling and storage are crucial to maintain the integrity of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine.

-

Free Base: The free base is susceptible to oxidation, which can cause discoloration (yellow to dark red) upon exposure to air.[1] It is recommended to store it under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).

-

Hydrochloride Salt: The hydrochloride salt is generally more stable and less prone to oxidation. However, it is hygroscopic and should be stored in a tightly sealed container in a dry environment, also at 2-8 °C. For long-term storage, keeping it in a desiccator is advisable.

Both forms are classified as irritants and may be harmful if swallowed, in contact with skin, or inhaled.[2][3] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Q2: I am having trouble dissolving 4-Fluoro-2-(trifluoromethyl)phenylhydrazine. What solvents are recommended?

A2: The solubility of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine and its hydrochloride salt is highly dependent on the solvent's polarity.

-

4-Fluoro-2-(trifluoromethyl)phenylhydrazine (Free Base): This form is generally soluble in a range of common polar aprotic and polar protic organic solvents.

-

4-Fluoro-2-(trifluoromethyl)phenylhydrazine HCl (Hydrochloride Salt): The salt form exhibits higher solubility in polar protic solvents due to the ionic nature of the hydrochloride. A related compound, 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, is noted to be soluble in water.[4]

The following table provides a general guideline for solvent selection. It is always recommended to perform a small-scale solubility test before proceeding with your reaction.

| Solvent Class | Examples | Expected Solubility of Free Base | Expected Solubility of HCl Salt | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Good | Moderate to Low | The polar nature of these solvents can solvate the polar functional groups of the free base. However, they are less effective at solvating the ionic HCl salt. |

| Polar Protic | Ethanol, Methanol, Water, Acetic Acid | Good | Good to High | These solvents can engage in hydrogen bonding, which effectively solvates both the free base and the ionic hydrochloride salt. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | Very Low | The significant polarity of the hydrazine and its salt form limits solubility in nonpolar solvents. Toluene may show some solubility due to its aromatic character. |

| Fluorous | Perfluoroalkanes | Low (unless derivatized) | Very Low | Highly fluorinated compounds tend to dissolve in fluorous solvents, but the hydrocarbon portion of the molecule limits this solubility unless a fluorous tag is present.[5][6] |

Troubleshooting Guide: Solvent Effects in Key Reactions

The choice of solvent is a critical parameter that can dictate the success or failure of a reaction by influencing nucleophilicity, reaction rates, and even the reaction pathway itself.

Issue 1: Low Yield in Hydrazone Formation

Q3: I am attempting to form a hydrazone with 4-Fluoro-2-(trifluoromethyl)phenylhydrazine and a ketone, but the reaction is slow and the yield is low. How can I optimize this?

A3: Hydrazone formation is a reversible condensation reaction. The solvent plays a key role in both the reaction rate and the position of the equilibrium.

The Underlying Science: The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The nucleophilicity of the hydrazine and the efficiency of water removal are key factors.

-

Nucleophilicity: The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenyl ring decreases the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. The solvent can either enhance or diminish this already modest nucleophilicity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally preferred for enhancing nucleophilicity. They solvate the counter-ion (if a salt is used) but do not strongly solvate the nucleophile itself through hydrogen bonding, leaving it more "free" to react.[7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While often used for convenience due to good solubility, these solvents can form hydrogen bonds with the hydrazine, creating a solvent cage that slightly reduces its nucleophilicity.[7]

-

-

Equilibrium: The reaction produces water as a byproduct. To drive the reaction to completion, water should be removed. In some solvent systems, this can be achieved by azeotropic distillation (e.g., with toluene) or by using a dehydrating agent.

Troubleshooting Protocol:

-

Solvent Selection: If you are using a polar protic solvent like ethanol, consider switching to a polar aprotic solvent like DMSO to potentially increase the reaction rate.[8]

-

Catalysis: The reaction is often acid-catalyzed. A few drops of glacial acetic acid can significantly speed up the reaction.[9]

-

Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be mindful that excessive heat can lead to side reactions.

-

Water Removal: If the reaction is still not proceeding to completion, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.

-

Solvent-Free Conditions: For some hydrazone syntheses, mechanochemical methods like ball-milling have proven effective and can lead to quantitative yields without the need for a solvent.[10]

Issue 2: Poor Results in Fischer Indole Synthesis

Q4: I am performing a Fischer indole synthesis using a hydrazone derived from 4-Fluoro-2-(trifluoromethyl)phenylhydrazine, but I am getting a complex mixture of products and a low yield of the desired indole. What is the role of the solvent in this reaction?

A4: The Fischer indole synthesis is a powerful reaction for creating indole rings, but it is sensitive to reaction conditions, particularly the choice of acid catalyst and solvent.[9][11]

The Underlying Science: The reaction involves an acid-catalyzed intramolecular electrophilic aromatic substitution. It proceeds through a[12][12]-sigmatropic rearrangement of the protonated hydrazone.[13] The solvent must be able to facilitate this rearrangement and the subsequent cyclization and elimination of ammonia.

-

Protic vs. Aprotic Solvents:

-

Acetic Acid: This is a very common solvent for the Fischer indole synthesis as it can also act as a Brønsted acid catalyst.[13] It provides a polar protic environment that can stabilize the charged intermediates in the reaction mechanism.

-

Polar Aprotic Solvents (e.g., DMSO): These solvents are also used, often in conjunction with a Lewis or Brønsted acid catalyst.[9] Their high boiling points allow for the elevated temperatures often required for the reaction.

-

-

Side Reactions: The strongly acidic and high-temperature conditions can lead to side reactions. The solvent can influence the prevalence of these. For instance, very high temperatures in any solvent can lead to decomposition.[9]

Troubleshooting Protocol:

-

Optimize Acid and Solvent Combination:

-

Starting Point: Glacial acetic acid is a good starting point as both solvent and catalyst.[13]

-

Alternative Acids: If acetic acid is not effective, you can try other catalysts in a higher-boiling solvent like toluene or xylenes. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA).[11][13]

-

-

Temperature Control: Monitor the reaction by TLC to find the optimal temperature. Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction is not proceeding. Avoid excessively high temperatures to minimize decomposition.[9]

-

One-Pot Procedure: To minimize handling losses and potential decomposition of the intermediate hydrazone, consider a one-pot synthesis. In this approach, the hydrazine and carbonyl compound are reacted in a suitable solvent (like acetic acid), and then the acid catalyst for the indolization is added directly without isolating the hydrazone.[13]

Sources

- 1. 4-Fluoro Phenylhydrazine HCL Manufacturer - 823-85-8 [elampharma.com]

- 2. 4-(Trifluoromethyl)phenylhydrazine | C7H7F3N2 | CID 136200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | C7H8ClF3N2O | CID 2777328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Fluorous Solvents | TCI AMERICA [tcichemicals.com]

- 7. medlifemastery.com [medlifemastery.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A kinetic study on the para-fluoro-thiol reaction in view of its use in materials design - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine Derivatives

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel therapeutics, a robust and reliable analytical workflow is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine and its derivatives. These compounds, bearing both fluoro- and trifluoromethyl-substituents, are of significant interest in medicinal chemistry due to their unique electronic properties and potential as key building blocks for pharmacologically active molecules.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction to 4-Fluoro-2-(trifluoromethyl)phenylhydrazine Derivatives

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is a substituted hydrazine featuring two key functional groups that impart distinct physicochemical properties. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, influencing the reactivity and metabolic stability of derivatives. The fluorine atom further modulates the electronic environment of the aromatic ring. The hydrazine moiety is highly reactive and serves as a versatile handle for synthesizing a wide array of derivatives, including Schiff bases and heterocyclic compounds.[1]

Given the reactive and potentially genotoxic nature of hydrazine compounds, precise and sensitive analytical methods are crucial for purity assessment, stability studies, and overall quality control in a drug development pipeline.[2] This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for the separation, identification, and quantification of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine derivatives in various matrices. Its versatility allows for the analysis of both the parent hydrazine and its diverse range of derivatives.

Methodological Considerations